molecular formula C22H26N2O2 B025205 Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- CAS No. 102617-04-9

Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans-

Cat. No.: B025205
CAS No.: 102617-04-9
M. Wt: 350.5 g/mol
InChI Key: PMXTYGZLJXSQSH-AZUAARDMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-hydroxytryptamine typically involves the methylation of 5-hydroxytryptamine (serotonin). One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 2-Methyl-5-hydroxytryptamine are not widely documented, the general approach would involve large-scale methylation reactions with appropriate safety and purity controls. The use of continuous flow reactors could enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: 2-Methyl-5-hydroxytryptamine can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The compound can be reduced to its corresponding amine derivatives under suitable conditions.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 4 and 7.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated tryptamine derivatives.

Scientific Research Applications

2-Methyl-5-hydroxytryptamine has several applications in scientific research:

Mechanism of Action

2-Methyl-5-hydroxytryptamine exerts its effects primarily through its action as a full agonist at the 5-HT3 receptor. This receptor is a ligand-gated ion channel that, when activated, allows the flow of cations such as sodium and calcium into the cell. This leads to depolarization and the initiation of various intracellular signaling pathways. The compound’s interaction with the 5-HT3 receptor is responsible for its potential antidepressant and anxiolytic effects .

Comparison with Similar Compounds

    5-Hydroxytryptamine (Serotonin): The primary neurotransmitter related to 2-Methyl-5-hydroxytryptamine.

    5-Methoxytryptamine: Another tryptamine derivative with similar receptor binding properties.

    α-Methyl-5-hydroxytryptamine: A compound with structural similarities and similar receptor activity.

Uniqueness: 2-Methyl-5-hydroxytryptamine is unique due to its selective agonist activity at the 5-HT3 receptor, which distinguishes it from other tryptamine derivatives that may have broader or different receptor affinities .

Properties

CAS No.

102617-04-9

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-[(1R,2R)-2-(phenoxymethyl)cyclopropyl]methanone

InChI

InChI=1S/C22H26N2O2/c1-17-7-5-6-10-21(17)23-11-13-24(14-12-23)22(25)20-15-18(20)16-26-19-8-3-2-4-9-19/h2-10,18,20H,11-16H2,1H3/t18-,20+/m0/s1

InChI Key

PMXTYGZLJXSQSH-AZUAARDMSA-N

SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC3COC4=CC=CC=C4

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)[C@@H]3C[C@H]3COC4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC3COC4=CC=CC=C4

Key on ui other cas no.

102617-04-9

Synonyms

Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbon yl)-, trans-

Origin of Product

United States

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